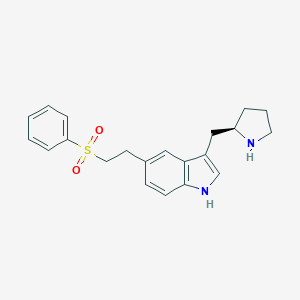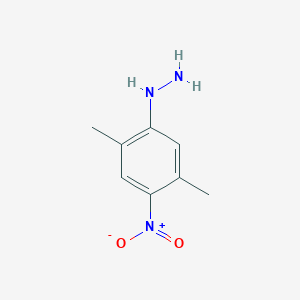
(2,5-Dimethyl-4-nitrophenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dimethyl-4-nitrophenyl)hydrazine, also known as DMPH, is a chemical compound that has been widely used in scientific research due to its unique properties. DMPH is a yellow crystalline powder that is soluble in organic solvents. It is commonly used as a reagent for the detection of free radicals and as a standard for the determination of antioxidant activity.
Mécanisme D'action
(2,5-Dimethyl-4-nitrophenyl)hydrazine reacts with free radicals through a process called spin trapping. The reaction between (2,5-Dimethyl-4-nitrophenyl)hydrazine and free radicals leads to the formation of a stable nitroxide radical, which can be detected using ESR spectroscopy. The formation of the nitroxide radical allows for the identification and quantification of free radicals in biological samples.
Effets Biochimiques Et Physiologiques
(2,5-Dimethyl-4-nitrophenyl)hydrazine has been shown to have antioxidant properties, which makes it a useful tool in the study of oxidative stress. Oxidative stress is a condition that occurs when there is an imbalance between the production of free radicals and the body's ability to neutralize them. (2,5-Dimethyl-4-nitrophenyl)hydrazine can be used to measure the antioxidant capacity of biological samples, which can provide insight into the role of oxidative stress in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(2,5-Dimethyl-4-nitrophenyl)hydrazine is a stable and sensitive reagent that is easy to use in laboratory experiments. It has a high purity level and can be easily synthesized. However, (2,5-Dimethyl-4-nitrophenyl)hydrazine has limitations in terms of its specificity for free radicals. It can react with a wide range of free radicals, which can make it difficult to distinguish between different types of free radicals in biological samples.
Orientations Futures
There are several potential future directions for the use of (2,5-Dimethyl-4-nitrophenyl)hydrazine in scientific research. One area of interest is the use of (2,5-Dimethyl-4-nitrophenyl)hydrazine in the study of oxidative stress in various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Another potential direction is the development of new spin traps that are more specific for certain types of free radicals. Additionally, the use of (2,5-Dimethyl-4-nitrophenyl)hydrazine in combination with other techniques, such as mass spectrometry, could provide a more comprehensive understanding of the role of free radicals in biological systems.
Conclusion:
In conclusion, (2,5-Dimethyl-4-nitrophenyl)hydrazine is a useful reagent for the detection of free radicals in biological samples. Its stable and sensitive nature makes it a valuable tool in the study of oxidative stress and antioxidant capacity. Although there are limitations to its specificity for free radicals, there are several potential future directions for the use of (2,5-Dimethyl-4-nitrophenyl)hydrazine in scientific research.
Méthodes De Synthèse
The synthesis of (2,5-Dimethyl-4-nitrophenyl)hydrazine involves the reaction of 2,5-dimethyl-4-nitroaniline with hydrazine hydrate in the presence of a catalyst. The reaction yields (2,5-Dimethyl-4-nitrophenyl)hydrazine as a yellow crystalline powder with a high purity level.
Applications De Recherche Scientifique
(2,5-Dimethyl-4-nitrophenyl)hydrazine has been extensively used in scientific research as a reagent for the detection of free radicals. It is a stable and sensitive reagent that reacts with free radicals to form a stable nitroxide radical. The formation of the nitroxide radical can be detected using electron spin resonance (ESR) spectroscopy, which allows for the quantification of free radicals in biological samples.
Propriétés
Numéro CAS |
145655-61-4 |
|---|---|
Nom du produit |
(2,5-Dimethyl-4-nitrophenyl)hydrazine |
Formule moléculaire |
C8H11N3O2 |
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
(2,5-dimethyl-4-nitrophenyl)hydrazine |
InChI |
InChI=1S/C8H11N3O2/c1-5-4-8(11(12)13)6(2)3-7(5)10-9/h3-4,10H,9H2,1-2H3 |
Clé InChI |
DPRXXFCYJSBXDC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C)NN |
SMILES canonique |
CC1=CC(=C(C=C1[N+](=O)[O-])C)NN |
Synonymes |
Hydrazine, (2,5-dimethyl-4-nitrophenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



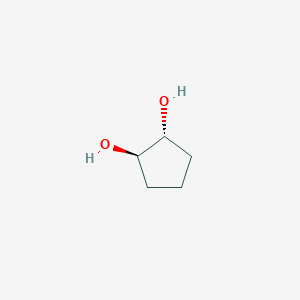
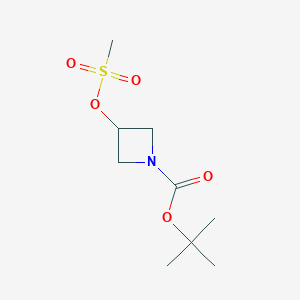
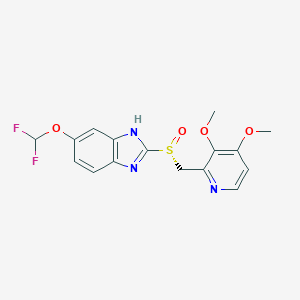
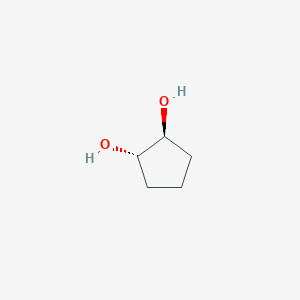
![1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128439.png)

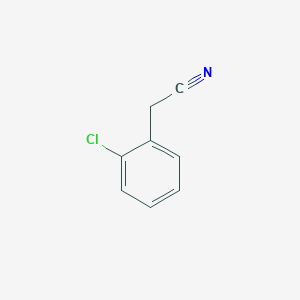
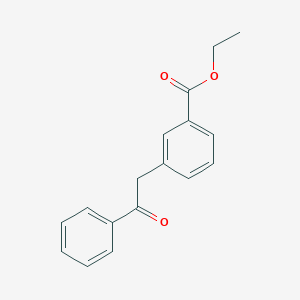
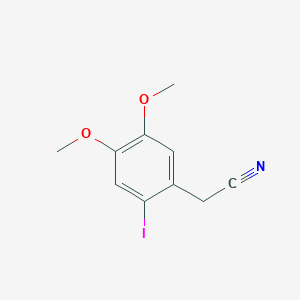
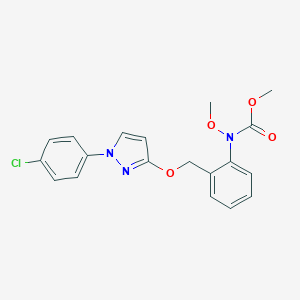
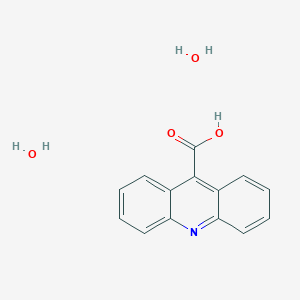
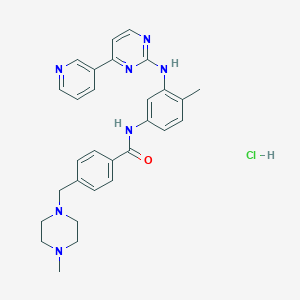
![1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128472.png)
